HIF-2alpha-IN-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HIF-2alpha-IN-3 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting hypoxia-inducible factor 2 alpha, this compound can modulate various biological processes, including angiogenesis, metabolism, and tumor progression.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of HIF-2alpha-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves dissolving the drug in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process.

化学反応の分析

Types of Reactions: HIF-2alpha-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

科学的研究の応用

HIF-2alpha-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of hypoxia-inducible factor 2 alpha in tumor progression and to develop potential therapeutic strategies . In biology, it helps elucidate the mechanisms of cellular response to hypoxia and the regulation of gene expression . Additionally, this compound is employed in the development of new drugs and treatments for various diseases, including cancer and ischemic conditions .

作用機序

HIF-2alpha-IN-3 exerts its effects by binding to hypoxia-inducible factor 2 alpha and preventing its heterodimerization with the aryl hydrocarbon receptor nuclear translocator. This inhibition blocks the binding of hypoxia-inducible factor 2 alpha to DNA, thereby preventing the transcription of target genes involved in angiogenesis, metabolism, and tumor progression . The molecular targets and pathways involved in this mechanism include the hypoxia response elements and various signaling pathways regulated by hypoxia-inducible factor 2 alpha .

類似化合物との比較

Similar Compounds:

- Belzutifan

- Acriflavine

- Minnelide

Comparison: HIF-2alpha-IN-3 is unique in its specific inhibition of hypoxia-inducible factor 2 alpha, whereas other similar compounds, such as belzutifan, also target hypoxia-inducible factor 2 alpha but may have different binding sites and mechanisms of action . Acriflavine and Minnelide, on the other hand, have broader targets and may inhibit multiple hypoxia-inducible factors or other pathways . This specificity makes this compound a valuable tool for studying the distinct roles of hypoxia-inducible factor 2 alpha in various biological processes and for developing targeted therapies.

生物活性

HIF-2alpha-IN-3 is a small molecule inhibitor targeting hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

HIF-2α is known to regulate genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. This compound functions primarily by inhibiting the transcriptional activity of HIF-2α. This inhibition disrupts the expression of downstream target genes such as VEGF , LDHA , and OCT4 , which are critical for tumor growth and survival.

Key Findings

- Inhibition of Target Genes : Studies have shown that this compound effectively reduces the expression of HIF-2α target genes in ccRCC cells, leading to decreased cell proliferation and increased apoptosis .

- Impact on Tumor Growth : In vivo models demonstrated that treatment with this compound resulted in significant tumor regression in ccRCC xenografts. The compound's ability to downregulate HIF-2α target genes was correlated with reduced vascularization and metabolic adaptation in tumors .

- Cell Death Mechanisms : The inhibition of HIF-2α by this compound has been linked to the induction of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. This was observed in colorectal cancer models where HIF-2α activation sensitized cells to ferroptotic agents .

Case Study 1: Clear Cell Renal Cell Carcinoma

A study involving ccRCC cell lines treated with this compound showed a marked reduction in cell viability and proliferation. The compound led to:

- Decreased Expression of HIF-2α : Quantitative PCR indicated a significant downregulation of HIF-2α mRNA levels.

- Increased Apoptosis : Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls, with elevated levels of cleaved caspase-3 detected through Western blotting .

Case Study 2: Colorectal Cancer Models

In another study, this compound was administered to colorectal cancer enteroids with high endogenous levels of HIF-2α. The results indicated:

- Enhanced Sensitivity to Ferroptosis : Treatment led to increased lipid peroxidation and cell death when combined with ferroptosis activators.

- Altered Iron Metabolism : Gene expression analysis showed upregulation of iron regulatory proteins, suggesting that this compound alters iron homeostasis in these cancer cells .

Data Summary

特性

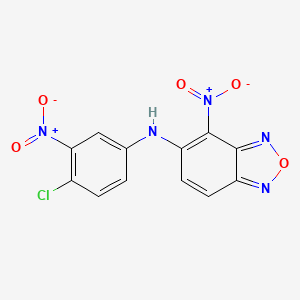

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZKMXPISWCLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。